![molecular formula C9H14O B3053020 Bicyclo[2.2.2]oct-5-en-2-ylmethanol CAS No. 5019-90-9](/img/structure/B3053020.png)
Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Overview
Description
“Bicyclo[2.2.2]oct-5-en-2-ylmethanol” is an organic compound with the molecular formula C9H14O . It appears as an oil at room temperature .
Synthesis Analysis
The synthesis of “Bicyclo[2.2.2]oct-5-en-2-ylmethanol” and related compounds has been reported in several studies. For instance, one study describes the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones via an intramolecular alkylation reaction . Another study discusses the synthesis of some bicyclo[2.2.2]oct-5-en-2-ones .Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.2]oct-5-en-2-ylmethanol” can be represented by the InChI code: 1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2 . This indicates that the molecule consists of a bicyclic structure with a hydroxyl group attached .Physical And Chemical Properties Analysis
“Bicyclo[2.2.2]oct-5-en-2-ylmethanol” is an oil at room temperature . It has a molecular weight of 138.21 . The compound’s InChI code is 1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2 .Scientific Research Applications
Synthesis of Molecular Probes
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), a related compound, serves as a prominent strained-alkyne scaffold in chemical biology. The synthesis of an oxidized analogue, BCN acid, enables the creation of stable molecular probes through facile functionalization via amide bond formation. These derivatives exhibit greater stability compared to traditional carbamates, showcasing the utility of bicyclo[2.2.2]oct-5-en-2-ylmethanol analogues in probe development (Rady et al., 2021).
Development in Polymer Chemistry
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, similar in structure to Bicyclo[2.2.2]oct-5-en-2-ylmethanol, undergo alternating ring-opening metathesis polymerization (AROMP) with cyclohexene. The process of AROMP using these compounds demonstrates the potential of bicyclic structures in creating novel polymers with unique properties, indicating a significant role for bicyclic compounds like Bicyclo[2.2.2]oct-5-en-2-ylmethanol in advanced polymer synthesis (Chen et al., 2018).
Photochemical Reaction Studies
Bicyclo[2.2.2]oct-5-en-2-ones, closely related to Bicyclo[2.2.2]oct-5-en-2-ylmethanol, have been studied for their unique photochemical reactions. These compounds, when mixed with chromophores, exhibit regioselective photoinduced 1,5-phenyl migration, leading to the formation of vinyl ketenes. This reaction's products are exceptionally stable, suggesting the potential for bicyclic compounds in photochemistry and materials science (Ghosh, 2020).
Applications in Organic Synthesis
The synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands, which are structurally similar to Bicyclo[2.2.2]oct-5-en-2-ylmethanol, provides insight into the potential applications of bicyclic compounds in organic synthesis. These ligands can be synthesized using a one-pot Michael addition-aldol reaction, demonstrating the versatility and significance of bicyclic compounds in stereoselective synthesis (Abele et al., 2012).
Development of Functional Materials
The study of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO), a compound structurally related to Bicyclo[2.2.2]oct-5-en-2-ylmethanol, in the construction of functional materials demonstrates the potential application of bicyclic compounds in material science. The BIBCO molecular rotors were used to investigate the formation of crystalline arrays of molecular rotors, showcasing the role of bicyclic compounds in the development of new materials and molecular machines (Lemouchi et al., 2011).
properties
IUPAC Name |
2-bicyclo[2.2.2]oct-5-enylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCJWKFHBTXNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379620 | |
Record name | bicyclo[2.2.2]oct-5-en-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]oct-5-en-2-ylmethanol | |
CAS RN |
5019-90-9 | |
Record name | bicyclo[2.2.2]oct-5-en-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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